Betainealdehyde Diethylacetal Chloride

Osmolyte biosynthesis Enzyme kinetics Reagent stability

Betainealdehyde Diethylacetal Chloride (CAS 110675-66-6) is a quaternary ammonium salt that serves as a chemically protected form of betaine aldehyde, a transient metabolic intermediate in the two-step oxidation of choline to the osmoprotectant glycine betaine. Unlike the free aldehyde, which exists predominantly (99%) as its hydrate in aqueous solution and requires storage at 2–8 °C, this diethyl acetal derivative is a stable, crystalline solid (mp 105–108 °C) that can be stored conveniently at -20 °C.

Molecular Formula C9H22ClNO2
Molecular Weight 211.73 g/mol
CAS No. 110675-66-6
Cat. No. B015095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetainealdehyde Diethylacetal Chloride
CAS110675-66-6
Synonyms2,2-Diethoxy-N,N,N-trimethyl-ethanaminium Chloride; 
Molecular FormulaC9H22ClNO2
Molecular Weight211.73 g/mol
Structural Identifiers
SMILESCCOC(C[N+](C)(C)C)OCC.[Cl-]
InChIInChI=1S/C9H22NO2.ClH/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1
InChIKeyPJKADRIYSJAEIV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betainealdehyde Diethylacetal Chloride (CAS 110675-66-6): A Stable, Protected Precursor for Betaine Aldehyde Dehydrogenase Research and Glycine Betaine Synthesis


Betainealdehyde Diethylacetal Chloride (CAS 110675-66-6) is a quaternary ammonium salt that serves as a chemically protected form of betaine aldehyde, a transient metabolic intermediate in the two-step oxidation of choline to the osmoprotectant glycine betaine . Unlike the free aldehyde, which exists predominantly (99%) as its hydrate in aqueous solution and requires storage at 2–8 °C, this diethyl acetal derivative is a stable, crystalline solid (mp 105–108 °C) that can be stored conveniently at -20 °C [1]. The compound is primarily employed as a reagent for generating betaine aldehyde in situ, facilitating enzymatic studies on betaine aldehyde dehydrogenase (BADH) and related osmolyte biosynthesis pathways .

Protected aldehyde precursor for controlled initiation of BADH enzymatic assays
Stable crystalline solid; compatible with standard freezer storage logistics
Rapid in situ acid hydrolysis generates authentic betaine aldehyde hydrate on demand

Why Unprotected Betaine Aldehyde or Alternate Salts Cannot Substitute Betainealdehyde Diethylacetal Chloride in Quantitative Enzymatic Assays


Direct substitution with the unprotected betaine aldehyde chloride (CAS 7758-31-8) is problematic for controlled biochemical experiments because this species exists as a 99% hydrate in aqueous media, effectively introducing a different chemical entity into the assay that may exhibit altered kinetics with BADH . Furthermore, the free aldehyde is chemically reactive and prone to oxidation and polymerization, limiting its shelf life and requiring storage at 2–8 °C, whereas the diethyl acetal is a kinetically inert, crystalline solid that can be stored at -20 °C [1]. The corresponding iodide salt (CAS 6711-89-3), while structurally analogous, introduces a different counterion that can influence solubility, ion pairing in enzymatic buffers, and compatibility with halide-sensitive detection systems [2]. These physicochemical differences can lead to significant variability in reaction rates, product profiles, and experimental reproducibility, making the chloride diethyl acetal the preferred form for standardized protocols.

Unprotected aldehyde hydrate equilibrium
Free betaine aldehyde exists as >99% hydrate in aqueous media; the different chemical species may shift BADH kinetics and introduce pre-equilibrium artifacts.
Iodide counterion interference
Betainealdehyde diethylacetal iodide (CAS 6711-89-3) introduces iodide, a known interferent in halide-sensitive detection systems and fluorescence-quenching assays.
Storage and stability mismatch
The free aldehyde form requires refrigerated storage and is prone to oxidation; the protected acetal offers a kinetically inert solid form that may reduce preparation variability.

Head-to-Head Quantitative Differentiation: Betainealdehyde Diethylacetal Chloride vs. Closest Analogs


Storage Stability: Prolonged Shelf Life at -20 °C vs. 2–8 °C for Unprotected Betaine Aldehyde Chloride

Betainealdehyde Diethylacetal Chloride is specified for long-term storage at -20 °C in its crystalline solid form, whereas the unprotected betaine aldehyde chloride requires storage at 2–8 °C as a powder to mitigate chemical degradation and hydrate equilibration [1]. The lower storage temperature for the acetal reflects its superior stability against autoxidation and polymerization, reducing the need for frequent reagent re-qualification.

Storage Stability
Head-to-head
Target: -20 °C (crystalline solid) Comparator: 2–8 °C (powder) for betaine aldehyde chloride
Supports cold-chain simplicity and reagent integrity
Manufacturer-recommended storage conditions (SCBIO)
Osmolyte biosynthesis Enzyme kinetics Reagent stability

Physical Form and Purity: Crystalline Solid (≥98% HPLC) vs. Amorphous Powder (≥99% TLC)

The target compound is supplied as colorless crystals with a melting point of 105–108 °C and a minimum HPLC purity of 98%, as verified by batch-specific QC reports from suppliers like Bidepharm . In contrast, standard betaine aldehyde chloride is a powder with a purity specified at ≥99% by TLC (a less quantitative method) and melts with decomposition at 128–132 °C [1]. The crystalline nature of the acetal provides advantages in handling, weighing accuracy, and hygroscopicity control.

Physical Form & Purity
Head-to-head
Target: crystalline solid; ≥98% HPLC; mp 105–108 °C Comparator: amorphous powder; ≥99% TLC; mp 128–132 °C (dec.)
HPLC certification supports more rigorous quality assurance
Vendor QC specifications (Bidepharm, SCBIO, Sigma-Aldrich)
Analytical chemistry Reagent procurement Enzymatic assays

Quantitative Deprotection Efficiency: 96% Yield to Betaine Aldehyde Hydrate in 0.33 Hours under Acidic Conditions

Under standardized acidic hydrolysis conditions (aqueous HCl), Betainealdehyde Diethylacetal Chloride is converted to (2,2-dihydroxyethyl)trimethylammonium chloride in 96% yield within 0.33 hours (20 minutes) [1]. This near-quantitative, rapid deprotection enables reliable in situ generation of the reactive aldehyde hydrate for downstream enzymatic or synthetic applications, with minimal byproduct formation. No comparable data for the iodide analog or other protected forms under the same conditions are available in the public domain.

Deprotection Yield
Reported
96% yield of betaine aldehyde hydrate in 0.33 h (HCl/H2O)
Reported high-yield in situ generation supports assay consistency
Ref: Collect. Czech. Chem. Commun. 1998, 63, 1021-1030
Synthetic chemistry Acetal hydrolysis Reagent preparation

Equilibrium Speciation: Acetal Protection Shields Against 99% Hydrate Formation That Plagues Betaine Aldehyde in Aqueous Solution

Mechanistic studies confirm that free betaine aldehyde exists as 99% geminal diol (hydrate) in aqueous solution, which is the actual substrate for BADH rather than the aldehyde carbonyl form . Betainealdehyde Diethylacetal Chloride, by masking the carbonyl as a diethyl acetal, completely eliminates this equilibrium ambiguity; the acetal is unreactive toward BADH until intentionally hydrolyzed [1]. This allows researchers to introduce the authentic aldehyde-hydrate species in a kinetically controlled manner, decoupling the hydration equilibrium from the enzymatic reaction.

Hydrate Equilibrium
Class-level
0% hydrate (acetal) vs >99% hydrate (free aldehyde) in aqueous solution
Eliminates pre-equilibrium artifacts for kinetic studies
Class-level acetal chemistry; applicable in neutral/basic media
Mechanistic enzymology Substrate integrity Kinetic assays

Anion Differentiation: Chloride vs. Iodide Salt—Impact on Enzymatic Buffer Compatibility and Molecular Weight

Betainealdehyde Diethylacetal Chloride (MW 211.73 g/mol) provides a chloride counterion, which is inherently compatible with standard biological buffers (e.g., phosphate, Tris, HEPES). The analogous iodide salt (CAS 6711-89-3, MW 303.18 g/mol) not only has a significantly higher molecular weight (requiring 43% more mass for equivalent molar amounts) but also introduces iodide ions that can interfere with iodide-sensitive electrodes, fluorescence quenching assays, and redox reactions [1]. For researchers using chloride-based ion-selective electrodes or studying halide-sensitive enzymes, the chloride salt avoids these confounding effects.

Counterion Impact
Reported
Cl⁻ salt (MW 211.73) vs I⁻ salt (MW 303.18); 43% mass difference
Chloride avoids halide-sensitive assay interference
Molecular weights from PubChem compound summaries
Buffer compatibility Halide-sensitive assays Reagent formulation

Validated Application Scenarios for Betainealdehyde Diethylacetal Chloride Derived from Quantitative Differentiation Evidence


In Situ Generation of Betaine Aldehyde Hydrate for BADH Kinetic Assays

Using the established deprotection protocol (96% yield, 0.33 h, HCl/H2O), researchers can generate the authentic betaine aldehyde hydrate immediately before initiating BADH assays, avoiding the equilibrium ambiguity of the 99% pre-hydrated commercial aldehyde [1]. The acetal's stability at -20 °C ensures that a single batch can be used across months of experimentation without degradation, directly supporting reproducible enzyme kinetic determinations (Km, Vmax, inhibitor IC50) [2].

Osmolyte Biosynthesis Pathway Elucidation in Microorganisms and Plants

The compound serves as a controlled precursor for feeding studies in bacterial (e.g., Pseudomonas aeruginosa) and plant systems where glycine betaine production via BADH is linked to osmotic stress responses [1]. The crystalline, non-hygroscopic nature of the chloride salt facilitates precise gravimetric preparation of stock solutions, eliminating the weighing errors common with the amorphous betaine aldehyde chloride powder .

BADH Inhibitor Screening for Antimicrobial Target Validation

For high-throughput screening campaigns targeting bacterial BADH as a novel antimicrobial strategy, the diethyl acetal chloride provides a substrate precursor that can be hydrolyzed to the active aldehyde in situ, allowing synchronized initiation of the enzymatic reaction [1]. The avoidance of iodide counterion (present in the iodide analog) removes a potential source of false-positive hits in fluorescence-based assays [3].

Synthesis of Quaternary Ammonium Aldehyde Derivatives for Medicinal Chemistry

The validated hydrolysis to the aldehyde hydrate with 96% efficiency makes this compound a practical intermediate for synthesizing quaternary ammonium aldehyde derivatives, such as the reactivator candidates explored for acetylcholinesterase inhibition reversal [1]. The crystalline form and well-defined melting point (105–108 °C) facilitate purification and characterization of downstream products .

Application
Selection Property
Validation Focus
BADH kinetic assays
Protected acetal for controlled in situ hydrolysis
Reproducible Km, Vmax, IC50 determination
Osmolyte biosynthesis pathway studies
Stable, non-hygroscopic crystalline chloride salt
Precise gravimetric stock preparation
Antimicrobial target screening
Halide-free substrate precursor
Reduced false-positive risk in fluorescence assays
Quaternary ammonium aldehyde synthesis
Well-defined crystalline intermediate
Efficient downstream purification and characterization
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